15,16,19-triol 19-O-glucoside
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16,19-triol 19-O-glucoside involves the extraction of the compound from the leaves of Andrographis paniculata. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Andrographis paniculata. The leaves are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
15,16,19-triol 19-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted glucosides .
Scientific Research Applications
15,16,19-triol 19-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Biology: Studied for its anti-inflammatory and antiviral properties.
Medicine: Investigated for potential therapeutic applications in treating inflammatory and viral diseases.
Industry: Used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of
Properties
Molecular Formula |
C26H44O8 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[5-[5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3 |
InChI Key |
RHEKLYSVSMYNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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